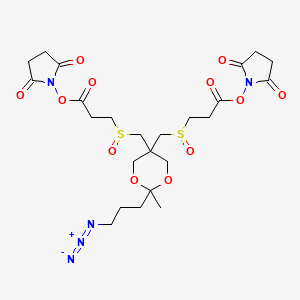

Azide-DSBSO crosslinker

Description

Evolution of XL-MS in Elucidating Protein-Protein Interactions (PPIs) and Structural Biology

The application of chemical cross-linking to study proteins dates back several decades, but its combination with modern mass spectrometry has led to significant advancements. numberanalytics.comnih.gov Initially, XL-MS was primarily used to analyze purified, isolated protein complexes, providing low-resolution structural information. nih.govnih.gov However, over the last two decades, major technological progress in mass spectrometry, the development of sophisticated data analysis software, and innovations in cross-linking chemistry have transformed the field. drugtargetreview.comnih.govnih.gov

The evolution of XL-MS has expanded its application from studying single proteins to deciphering entire protein interaction networks within living cells, a field known as structural systems biology. nih.govresearchgate.net This has allowed researchers to investigate protein-protein interactions (PPIs) in their natural context, including in organelles, cells, and even tissues. researchgate.netacs.org Unlike traditional high-resolution methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR), XL-MS does not require large amounts of highly purified sample and can be used to study large, dynamic, or heterogeneous protein complexes that are often difficult to analyze with other techniques. drugtargetreview.comnumberanalytics.comnih.gov Consequently, XL-MS has become an essential complementary tool in structural biology, often integrated with methods like cryo-electron microscopy (cryo-EM) and computational modeling to build more accurate and comprehensive models of protein assemblies. nih.govresearchgate.netnumberanalytics.com

Strategic Importance of Multifunctional Crosslinkers in Contemporary Proteomics

The expansion of XL-MS to analyze complex biological systems, such as whole-cell lysates, highlighted the limitations of early, simple crosslinkers. austinpublishinggroup.com A major challenge is the low abundance of cross-linked peptides compared to the vast number of unmodified (linear) peptides after digestion, which makes their detection by mass spectrometry difficult. drugtargetreview.comacs.org Furthermore, the analysis of spectra from cross-linked peptides can be complex, hindering their unambiguous identification. nih.gov

To overcome these challenges, a new generation of multifunctional crosslinkers was developed. These advanced reagents incorporate several chemical features into a single molecule to streamline the experimental workflow. Key features include:

Cleavable Spacers: These linkers contain bonds that can be broken under specific conditions, such as during mass spectrometry analysis (MS-cleavable) or by chemical treatment (e.g., acid-cleavable). numberanalytics.comnih.gov MS-cleavable linkers, for instance, fragment in the mass spectrometer, separating the two linked peptides. This simplifies the data analysis, as the instrument can then sequence each peptide individually, making identification faster and more accurate. sigmaaldrich.comescholarship.org

Enrichment Handles: These are chemical tags, such as biotin (B1667282) or azide (B81097) groups, incorporated into the crosslinker's structure. nih.govd-nb.info An azide tag, for example, allows the cross-linked peptides to be selectively isolated from the complex mixture using "click chemistry," a highly efficient and specific reaction. nih.gov This enrichment step significantly increases the concentration of the target peptides, enhancing their chances of being detected by the mass spectrometer. acs.orgnih.gov

Membrane Permeability: For studying interactions within living cells (in vivo), the crosslinker must be able to cross the cell membrane to reach its protein targets. biorxiv.org Designing reagents with this property is crucial for capturing PPIs as they authentically occur inside the cell. nih.govnih.gov

The strategic design of crosslinkers with a combination of these functionalities has been pivotal in advancing proteomics, enabling more sensitive and comprehensive mapping of protein interaction networks on a system-wide scale. acs.orgpnas.org

Overview of Azide-DSBSO Crosslinker in Advanced XL-MS Workflows

The this compound (full name: azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide ) is a prime example of a modern, multifunctional reagent designed for advanced XL-MS studies. glpbio.comnih.govsigmaaldrich.com It integrates several critical features into one molecule to facilitate the study of PPIs, particularly within living cells. nih.govpnas.org

Azide-DSBSO is a homobifunctional crosslinker, meaning it has two identical reactive groups—N-hydroxysuccinimide (NHS) esters—that primarily target the primary amines found on lysine (B10760008) residues and the N-termini of proteins. nih.govmedchemexpress.comcreative-proteomics.com Its design addresses the key challenges of in vivo XL-MS. nih.gov

Key functionalities of the this compound include:

Membrane Permeability : It is designed to efficiently penetrate the cell membrane, allowing for the cross-linking of proteins directly within their native cellular environment. glpbio.combiorxiv.orgsigmaaldrich.com

Enrichable Handle : It contains a bio-orthogonal azide tag. nih.govnih.gov This small chemical group serves as a handle for enrichment. After cell lysis and protein digestion, the azide-tagged peptides can be selectively captured through a copper-free click chemistry reaction with a molecule like biotin-tagged strained alkyne (BARAC), allowing for their purification via streptavidin affinity chromatography. nih.govresearchgate.net

MS-Cleavable Spacer : The spacer arm contains two symmetric sulfoxide (B87167) groups. nih.govnih.gov These bonds are designed to fragment preferentially during collision-induced dissociation (CID) in the mass spectrometer. nih.govsigmaaldrich.com This cleavage separates the linked peptides, which can then be identified more easily in subsequent fragmentation steps (MSn analysis). nih.gov

Acid-Cleavable Site : An acid-labile bond is included in the linker's structure. nih.govsigmaaldrich.com This allows the bulky enrichment tag (e.g., biotin) to be removed from the cross-linked peptides after purification and before MS analysis, which can improve ionization and detection. nih.gov

The combination of these features in Azide-DSBSO supports a robust workflow for identifying PPIs from complex samples. nih.gov A typical workflow involves treating living cells with Azide-DSBSO, lysing the cells, digesting the cross-linked proteins, enriching the cross-linked peptides via the azide tag, and finally analyzing them by LC-MSn. nih.govresearchgate.net This strategy has been successfully used to map PPIs in human cells at both the individual protein complex and proteome-wide levels, generating comprehensive interaction networks. nih.govbiorxiv.orgbiorxiv.org

| Property | Description | Reference |

|---|---|---|

| Full Chemical Name | Azide-tagged, acid-cleavable disuccinimidyl bis-sulfoxide | nih.govsigmaaldrich.com |

| CAS Number | 1704097-02-8 | sigmaaldrich.commedchemexpress.com |

| Molecular Formula | C₂₄H₃₃N₅O₁₂S₂ | sigmaaldrich.commedchemexpress.com |

| Molecular Weight | 647.68 g/mol | sigmaaldrich.commedchemexpress.com |

| Reactivity | Homobifunctional N-hydroxysuccinimide (NHS) esters react with primary amines (lysine side chains, N-termini). | nih.govsigmaaldrich.com |

| Spacer Arm Length | ~14 Å | nih.govpnas.orgsigmaaldrich.com |

| Cleavability |

| nih.govsigmaaldrich.com |

| Key Features |

| glpbio.comnih.govsigmaaldrich.com |

Structure

2D Structure

Properties

Molecular Formula |

C24H33N5O12S2 |

|---|---|

Molecular Weight |

647.7 g/mol |

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[[2-(3-azidopropyl)-5-[[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropyl]sulfinylmethyl]-2-methyl-1,3-dioxan-5-yl]methylsulfinyl]propanoate |

InChI |

InChI=1S/C24H33N5O12S2/c1-23(9-2-10-26-27-25)38-13-24(14-39-23,15-42(36)11-7-21(34)40-28-17(30)3-4-18(28)31)16-43(37)12-8-22(35)41-29-19(32)5-6-20(29)33/h2-16H2,1H3 |

InChI Key |

AKLJWXIVLPURNY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OCC(CO1)(CS(=O)CCC(=O)ON2C(=O)CCC2=O)CS(=O)CCC(=O)ON3C(=O)CCC3=O)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Design Principles and Molecular Architecture of Azide Dsbso Crosslinker for Academic Research

Homobifunctional Amine Reactivity: N-Hydroxysuccinimide (NHS) Ester Chemistry

Azide-DSBSO is a homobifunctional crosslinker, meaning it has two identical reactive groups. scbt.comcyanagen.comresearchgate.net These reactive moieties are N-hydroxysuccinimide (NHS) esters, which are highly reactive towards primary amines, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins. thermofisher.comcreative-proteomics.combiorxiv.org The reaction between an NHS ester and a primary amine forms a stable amide bond, effectively creating a covalent linkage between the crosslinker and the protein. scbt.comthermofisher.comcreative-proteomics.com This reaction is most efficient at a pH range of 7-9. thermofisher.comglenresearch.com

Specificity Towards Lysine Residues and Protein N-termini

The NHS esters of Azide-DSBSO primarily target the primary amines of lysine (Lys) residues and the α-amine group at the N-terminus of a protein. researchgate.netacs.orgnih.gov While NHS esters are generally selective for primary amines, the abundance of lysine residues in proteins can sometimes lead to heterogeneous labeling. glenresearch.comnih.govnih.gov However, the reactivity of a specific lysine or N-terminus can be influenced by its local microenvironment, including solvent accessibility and the pKa of the amino group. nih.govnih.gov Exploiting the lower pKa of the N-terminal α-amine compared to the ε-amine of lysine can allow for more selective labeling under controlled pH conditions. nih.govmdpi.com

Integrated Bioorthogonal Azide (B81097) Tag for Affinity Enrichment

A key feature of the Azide-DSBSO crosslinker is the incorporation of an azide (N₃) group. nih.govacs.orgnih.gov This azide tag is bioorthogonal, meaning it is chemically inert within biological systems and does not react with endogenous functional groups found in proteins, nucleic acids, or other biomolecules. nih.govthermofisher.comnih.gov This inertness allows for highly selective chemical reactions to be performed for the purpose of enrichment. nih.govmdpi.com

Azide-Alkyne Click Chemistry Conjugation Strategies

The azide tag enables the use of "click chemistry," specifically the azide-alkyne cycloaddition, for the conjugation of a reporter molecule, such as biotin (B1667282). nih.govnih.govlumiprobe.com This reaction forms a stable triazole linkage. thermofisher.comlumiprobe.com Two main strategies are employed:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction involves the use of a copper(I) catalyst to join the azide-tagged peptides with an alkyne-functionalized reporter. lumiprobe.comnih.govrsc.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To avoid potential toxicity associated with copper catalysts in living systems, a copper-free click chemistry approach can be used. nih.govnih.gov This method utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or biarylazacyclooctynone (BARAC), which reacts readily with the azide without the need for a catalyst. researchgate.netacs.orgnih.gov

Advantages of Azide Tag in Enrichment Methodologies

The integration of an azide tag offers several advantages for affinity enrichment of cross-linked peptides, which are often present in low abundance. researchgate.net After cross-linking and proteolytic digestion, the azide-tagged peptides can be selectively captured. acs.orgthermofisher.com For example, they can be reacted with an alkyne-biotin conjugate and then enriched using streptavidin-coated beads. acs.orgnih.gov This selective enrichment significantly improves the signal-to-noise ratio and increases the likelihood of identifying low-abundance cross-linked species. researchgate.netthermofisher.com An improved one-step enrichment method using DBCO-coupled Sepharose beads has been shown to be highly efficient, increasing the number of detectable cross-links and reducing sample processing time. researchgate.netacs.org

MS-Cleavable Sulfoxide (B87167) Bonds for Enhanced Peptide Identification

Azide-DSBSO incorporates sulfoxide groups within its spacer arm, which contain MS-cleavable carbon-sulfur (C-S) bonds. nsf.govsigmaaldrich.comnih.govnih.gov This feature is critical for simplifying the identification of cross-linked peptides by tandem mass spectrometry (MS/MS or MS²). thermofisher.comsigmaaldrich.comrsc.org During collision-induced dissociation (CID), these C-S bonds preferentially fragment before the peptide backbone. nsf.govnih.gov

Fragmentation Characteristics and Diagnostic Ions in Tandem Mass Spectrometry (MSn)

The fragmentation of the sulfoxide-containing crosslinker in the mass spectrometer generates a characteristic pattern of diagnostic ions. nih.govacs.orgthermofisher.com When a cross-linked peptide pair is subjected to MS² analysis, the cleavage of the C-S bonds separates the two peptides. nih.govsigmaaldrich.com This results in the formation of fragment ions where each peptide is attached to a remnant of the crosslinker. nih.govthermofisher.com

For an inter-linked peptide pair (where two different peptides are linked), this fragmentation produces two characteristic fragment ion pairs. nih.govthermofisher.com These signature ions have a defined mass difference, which allows for their easy identification in the MS² spectrum. thermofisher.com These diagnostic ions can then be selected for a further round of fragmentation (MS³) to determine the sequence of the individual peptides. nih.govsigmaaldrich.com This MSⁿ-based workflow greatly simplifies data analysis and leads to more confident and unambiguous identification of cross-linked peptides. nih.govsigmaaldrich.comnih.gov The specific diagnostic ions for DSBSO have been defined as C₈H₁₂NO, C₈H₁₅N₂O, C₈H₁₂NOS, and C₈H₁₅N₂OS. acs.org

Role in Overcoming the n² Problem in Data Analysis

A significant challenge in conventional XL-MS is the "n² problem," where the computational search space required to identify a pair of cross-linked peptides expands quadratically with the number of proteins (n) in the database. acs.orgacs.org This complexity dramatically increases the chance of false-positive identifications, especially in proteome-wide studies. yulab.org

The this compound is specifically designed to mitigate this issue through its MS-cleavable nature. acs.orgresearchgate.net The spacer arm of DSBSO contains two symmetric sulfoxide groups. nih.gov The carbon-sulfur (C-S) bonds adjacent to these sulfoxide moieties are significantly more labile than the peptide backbone's amide bonds and are designed to fragment preferentially under low-energy collision-induced dissociation (CID) during tandem mass spectrometry (MS/MS). nih.govacs.orgyulab.org

This targeted fragmentation of the linker itself separates the two previously linked peptides within the mass spectrometer. yulab.org As a result, instead of searching for a complex, chimeric spectrum of two peptides, data analysis programs can identify the individual linear peptides, which generate characteristic doublet ions. acs.orgnih.gov This process effectively reduces the quadratic (n²) search space to a linear (2n) one, simplifying the identification workflow, reducing ambiguity, and significantly increasing the confidence in cross-link assignments. acs.org

Acid-Cleavable Site for Selective Elution and Peptide Recovery

A key architectural feature of the this compound is the incorporation of an acid-cleavable site, which facilitates the efficient purification and recovery of cross-linked peptides. nih.govnih.gov This functionality is crucial for enriching the low-abundance cross-linked species from the vast excess of non-cross-linked (linear) peptides in a digested protein sample. acs.org

The workflow typically involves utilizing the crosslinker's azide tag for bio-orthogonal conjugation to an alkyne-bearing reporter molecule, such as biotin, via click chemistry. nih.govnih.gov The resulting biotinylated peptides can then be selectively captured and enriched using streptavidin-functionalized affinity media. nih.gov However, the presence of the bulky biotin tag can interfere with subsequent liquid chromatography and mass spectrometry analysis. nih.gov

The acid-cleavable bond provides an elegant solution to this problem. After the enrichment and washing steps, the captured peptides can be selectively released from the affinity resin by introducing a mild acidic solution, while the biotin tag remains bound to the beads. nih.govnih.gov This ensures that the final sample injected into the mass spectrometer is free of the interfering tag, improving the quality of the downstream analysis. nih.govyulab.org

Mechanism of Acid-Labile Acetal (B89532) Cleavage and its Impact on Downstream Analysis

The acid-cleavable functionality in Azide-DSBSO is chemically realized as an acetal bond. nih.govtu-dortmund.de This acetal links the azide-containing portion of the molecule to the main crosslinker backbone. nih.gov Acetals are stable under neutral and basic conditions but are readily hydrolyzed under aqueous acidic conditions.

Research has shown that this cleavage can be achieved with high efficiency. For instance, incubation in 2% (v/v) trifluoroacetic acid (TFA) for one hour at room temperature is sufficient to achieve nearly complete cleavage of the acetal, releasing the cross-linked peptides from the enrichment tag. nih.gov These conditions are notably milder than some initially reported protocols that used 20% formic acid. nih.gov

The impact on downstream analysis is highly beneficial. The primary effect is the removal of the enrichment handle (e.g., biotin) prior to MS analysis. nih.govpnas.org The resulting analytes are the DSBSO cross-linked peptides themselves, now free of the large, cumbersome tag. nih.gov This has several advantages:

It simplifies the mass spectra.

It improves chromatographic separation and ionization efficiency.

It eliminates the potential for the tag to interfere with peptide fragmentation.

Ultimately, this clean elution process leads to more robust and reliable identification of cross-linked peptides. nih.gov The acid-cleaved products of Azide-A-DSBSO are identical to those of its counterpart, Alkyne-A-DSBSO, ensuring consistency in the final analytical stage regardless of the specific click chemistry handle used for enrichment. nih.gov

| Reagent | Concentration (v/v) | Incubation Time | Temperature | Cleavage Efficiency | Reference |

|---|---|---|---|---|---|

| Trifluoroacetic acid (TFA) | 2% | 1 hour | 25 °C | ~100% | nih.govtuwien.at |

| Formic Acid / Acetonitrile | 20% / 20% | Overnight | Not Specified | Effective (Original Protocol) | nih.gov |

Membrane Permeability for In Vivo Cross-linking Applications

A critical design feature of Azide-DSBSO for modern proteomics research is its demonstrated membrane permeability. nih.govacs.orgbiorxiv.org This property allows the reagent to passively diffuse across the cell membranes of intact, living cells, enabling in vivo cross-linking. nih.govpnas.org

The ability to perform cross-linking in a native cellular environment is a major advancement over traditional in vitro methods, which require cell lysis prior to the introduction of the crosslinker. biorxiv.org In vivo cross-linking provides a more accurate "snapshot" of protein interactions as they occur in their natural context, capturing weak or transient interactions that are often lost upon cell disruption. biorxiv.org Azide-DSBSO has been successfully used to map PPIs for both specific target complexes and on a proteome-wide scale in living mammalian cells. sigmaaldrich.comnih.govsigmaaldrich.com This capability is essential for studying dynamic biological processes and cellular signaling pathways. biorxiv.org

Optimized Spacer Length Considerations in Structural Constraint Generation

The this compound possesses a spacer arm with a defined length of approximately 14 Å. sigmaaldrich.comnih.govyulab.orgpnas.org This spacer connects the two reactive NHS ester groups and dictates the maximum distance between two cross-linked lysine residues. This distance serves as a crucial low-resolution structural constraint for molecular modeling of protein structures and protein complexes. nih.govacs.org

The choice of spacer length is a critical design consideration involving a trade-off between data density and spatial resolution. acs.org

Longer Spacers: Can potentially bridge more distant residues, increasing the number of identified cross-links. However, this comes at the cost of lower precision, as the resulting distance constraint is less specific. acs.org

Shorter Spacers: Provide higher-resolution structural data but may yield fewer cross-links, limiting the amount of information obtained. acs.org

The ~14 Å spacer of Azide-DSBSO is considered well-suited and optimized for the broad-scale mapping of protein-protein interactions. pnas.org When accounting for the length of the lysine side chains and the inherent flexibility of protein backbones, this spacer length is expected to preferentially capture interactions between lysine residues with a Cα-Cα distance of up to approximately 35 Å. pnas.org Structural mapping studies have validated this, showing that a very high percentage (e.g., >90%) of identified cross-links fall within this distance constraint in proteins and complexes with known structures. pnas.org

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Spacer Arm Length | ~14 Å | Defines the distance between the two reactive groups. | nih.govpnas.org |

| Effective Cα-Cα Distance Constraint | < 35 Å | Maximum expected distance between the alpha-carbons of two cross-linked lysine residues. | pnas.org |

| Primary Application | Protein-Protein Interaction Mapping | Considered an optimal length for capturing inter- and intra-protein interactions. | pnas.org |

Synthetic Methodologies and Chemical Characterization for Research Applications

Gram-Scale Synthesis Protocols of Azide-DSBSO

The utility of a chemical crosslinker in widespread research applications is contingent upon its availability, which necessitates efficient and scalable synthesis protocols. Optimized, gram-scale syntheses for Azide-A-DSBSO have been successfully developed to meet this demand. nih.govrsc.orgnih.gov These protocols are designed to produce the high-purity material required for sensitive mass spectrometry-based experiments.

A significantly improved and more economical synthetic route was subsequently developed, which is more amenable to large-scale production. nih.gov This enhanced protocol begins with the inexpensive and commercially available starting materials 2,2-bis(bromomethyl)propane-1,3-diol and a corresponding thiol. nih.gov A key improvement is the direct alkylation step that generates a crucial diol intermediate in a single step, effectively eliminating four steps from the original synthetic sequence. nih.gov This key intermediate can be isolated and purified on a multi-gram scale without the need for chromatography, representing a substantial increase in efficiency. nih.gov

Another critical component, a volatile azide (B81097) ketone, was initially prepared from a very expensive bromide starting material. nih.gov To improve economic feasibility for gram-scale synthesis, an alternative pathway was developed starting from lactone, which is treated with hydrobromic acid (HBr) to generate the required bromide, followed by a standard displacement reaction with sodium azide. nih.gov This optimization makes the scaling up of Azide-A-DSBSO synthesis more practical and cost-effective. nih.gov

Characterization Techniques for Research-Grade Azide-DSBSO

Ensuring the purity and structural integrity of research-grade Azide-DSBSO is critical for its successful application in cross-linking mass spectrometry (XL-MS). The presence of impurities or side-products can complicate data analysis and lead to ambiguous results. Therefore, rigorous characterization using a combination of spectroscopic and chromatographic methods is essential.

A suite of analytical techniques is employed to validate the identity and purity of synthesized Azide-DSBSO.

Mass Spectrometry (MS): MS is a primary tool for characterizing Azide-DSBSO. It is used to confirm the molecular weight of the final compound and its intermediates. nih.gov Furthermore, tandem mass spectrometry (MS/MS or MSn) is crucial for validating the functionality of the crosslinker. nih.govnih.gov Analysis confirms that the sulfoxide-containing C-S bonds are preferentially fragmented during collision-induced dissociation (CID), which is the basis for its utility as an MS-cleavable crosslinker. nih.govnih.gov This fragmentation pattern produces characteristic doublet ions in the mass spectrum, which simplifies the identification of cross-linked peptides. nih.govnih.gov MS is also used to assess the efficiency of chemical cleavage steps, such as the acid-induced cleavage of the azide tag, which has been estimated to reach yields close to 100%. nih.govacs.org

Chromatography: High-performance liquid chromatography (HPLC) is utilized to assess the purity of the final crosslinker product and to monitor the progress of reactions. nih.govacs.org It is also used to estimate the recovery of proteins and peptides after various sample preparation steps, such as after purification using spin columns designed to remove excess hydrolyzed linker. nih.govacs.org For the detection of potential genotoxic azide impurities, ion chromatography (IC) is a highly sensitive method, capable of quantifying azide anions at parts-per-million (ppm) levels, ensuring the safety and quality of the reagent. mdpi.com Liquid chromatography is almost always coupled with mass spectrometry (LC-MS/MS) for the definitive analysis of the cross-linked peptides generated in an experiment. nih.govnih.gov

Rational Design Modifications and Analog Development

The structure of Azide-DSBSO is the result of rational design, combining multiple functionalities into a single molecule to address challenges in XL-MS. nih.govnih.gov A typical crosslinker design includes three key elements: reactive groups to bind to proteins, a spacer arm of a specific length, and often, an enrichment handle. nih.gov Azide-DSBSO features N-hydroxysuccinimide (NHS) esters as amine-reactive groups, a spacer arm of approximately 14 Å containing MS-cleavable sulfoxide (B87167) bonds, and a bio-orthogonal azide group that serves as an enrichment handle. nih.govsigmaaldrich.com This multifunctional design allows for in vivo cross-linking, enrichment of cross-linked species, and simplified identification by mass spectrometry. nih.govnih.gov

As part of a strategy to create a versatile toolkit for proteomics, an analog of Azide-A-DSBSO, named Alkyne-A-DSBSO, was designed and synthesized in parallel. nih.govnih.gov The key difference between the two is the bio-orthogonal functional group used for enrichment: Azide-A-DSBSO contains an azide group, while Alkyne-A-DSBSO incorporates an alkyne. nih.govnih.gov This allows researchers to choose the click chemistry strategy best suited for their experimental setup.

The synthesis of Alkyne-A-DSBSO is analogous to that of the azide version, and optimized, gram-scale syntheses have also been developed for it. nih.govacs.org Structurally, the two crosslinkers are nearly identical. nih.gov An important design feature is that the differentiated group (azide or alkyne) is removed during the acid-based elution step in the enrichment process. nih.gov Consequently, the final cross-linked peptides analyzed by LC-MS/MS are identical, regardless of whether the azide or alkyne version of the crosslinker was initially used. nih.gov This consistency simplifies data analysis workflows. nih.gov Research comparing the performance of DSBSO with its parent structure, DSSO (which lacks an enrichment handle), indicates that the addition of the azide tag does not introduce significant steric hindrance or negatively impact ionization, with both linkers performing similarly in identifying cross-links. biorxiv.orgbiorxiv.org

The rational design of crosslinkers is an active area of research, with modifications to the backbone and functional groups leading to new reagents with tailored properties. The Azide-DSBSO backbone is characterized by its sulfoxide groups, which confer MS-cleavability, and an acid-labile acetal (B89532) linkage that facilitates the release of enriched peptides from affinity media. nih.govyulab.org

Variations on this theme are illustrated by comparing Azide-DSBSO to other crosslinkers. For instance, the recently developed crosslinker DiSPASO shares the same backbone length and cleavage site but features a different central ring system and uses an alkyne for enrichment. biorxiv.org Other classes of MS-cleavable linkers employ entirely different labile groups within their backbones, such as the urea-based bond in DSBU or the quaternary amine structure in DC4. nih.govnih.govresearchgate.net

The reactive functional groups can also be varied. While Azide-DSBSO uses NHS esters to target primary amines like those on lysine (B10760008) residues, other crosslinkers are designed to react with different amino acid side chains. nih.govfishersci.ie An alternative class of reagents uses photoreactive functional groups, such as diazirines, which can be activated by UV light to form highly reactive carbenes that non-specifically insert into C-H, N-H, and O-H bonds. researchgate.netwikipedia.org This allows for the capture of interactions that may not be accessible with traditional amine-reactive chemistry. The development of these diverse crosslinkers, each with unique backbone and functional group properties, expands the toolkit available for mapping the complex landscape of protein interactions.

Mechanistic Insights into Azide Dsbso Crosslinking Reactivity

Reaction Kinetics of NHS Ester with Amine Groups

The fundamental reaction of the Azide-DSBSO crosslinker involves the acylation of primary amines by its two N-hydroxysuccinimide (NHS) ester groups. This reaction proceeds via a nucleophilic acyl substitution mechanism.

The process is initiated when a deprotonated primary amine (—NH₂) attacks the electrophilic carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate. Subsequently, this intermediate collapses, resulting in the formation of a stable, covalent amide bond (—NH—CO—) and the release of N-hydroxysuccinimide as a leaving group. rutgers.eduescholarship.org

The primary targets for this reaction in proteins are the ε-amino group of lysine (B10760008) side chains and the α-amino group at the N-terminus of a polypeptide chain. researchgate.net These amines are generally located on the protein surface, making them accessible to the crosslinker. While NHS esters can also react with other nucleophilic groups such as the hydroxyls of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, the reaction with primary amines is significantly more favorable and results in a much more stable amide linkage under typical physiological pH conditions. researchgate.net Reactions with hydroxyl groups form less stable ester linkages that are more susceptible to hydrolysis.

The kinetics of this reaction are generally considered to be second-order, depending on the concentrations of both the NHS ester and the available amine. However, in practice, the crosslinker is often used in molar excess, and the reaction can be approximated by pseudo-first-order kinetics with respect to the protein concentration. The reaction is typically rapid, with incubation times ranging from 30 minutes to a few hours at room temperature or 4°C. nih.gov

Stability and Reactivity Considerations in Complex Biological Matrices

Employing the this compound in complex environments such as cell lysates or for in vivo crosslinking presents unique challenges to its stability and reactivity. A major competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the crosslinker inactive. This process regenerates the original carboxyl group on the linker and releases NHS. nih.gov

Due to the high concentration of water and other nucleophiles in a cellular environment, the efficiency of crosslinking is often low. nih.gov The this compound is designed to be membrane-permeable, allowing it to be used for in vivo studies in living cells. rutgers.edunih.gov However, once inside the cell, it must navigate a dense matrix of proteins and other biomolecules to find proximal primary amines before it hydrolyzes. This leads to substoichiometric reaction efficiencies, meaning only a small fraction of the target proteins become crosslinked. nih.gov

This low efficiency underscores the necessity of enrichment strategies in XL-MS workflows. The azide (B81097) tag incorporated into the Azide-DSBSO structure provides a bio-orthogonal handle for the selective enrichment of crosslinked peptides via click chemistry, separating them from the overwhelming abundance of non-crosslinked peptides prior to MS analysis. rutgers.edu

Experimental conditions in complex matrices are optimized to balance reactivity with stability. For instance, in vivo crosslinking of HEK 293 cells has been performed using 2 mM Azide-DSBSO in PBS for 1 hour at 37°C. rutgers.edu In another study, crosslinking of E. coli ribosomes was conducted at a final concentration of 1 mM DSBSO for 1 hour at 25°C. nih.gov These protocols often include a final quenching step, typically by adding an excess of a primary amine like Tris or glycine, to consume any remaining reactive NHS esters and terminate the reaction. nih.gov

Influence of pH and Buffer Conditions on Crosslinking Efficiency

The efficiency of the Azide-DSBSO crosslinking reaction is critically dependent on the pH of the reaction buffer. This dependence is a direct consequence of two competing factors: the nucleophilicity of the target amine groups and the rate of hydrolysis of the NHS ester.

Amine Nucleophilicity : The reactive species is the deprotonated, uncharged primary amine (R-NH₂). At acidic or neutral pH, primary amines (pKa ≈ 9-10) are predominantly in their protonated, ammonium form (R-NH₃⁺), which is not nucleophilic and will not react with the NHS ester. As the pH increases into the alkaline range, the equilibrium shifts towards the deprotonated form, increasing the concentration of the reactive nucleophile and thus favoring the crosslinking reaction. researchgate.netnih.gov

NHS Ester Hydrolysis : The rate of NHS ester hydrolysis is also highly pH-dependent, increasing significantly with rising pH. rutgers.edu At highly alkaline conditions, the hydrolysis reaction can become so rapid that it outcompetes the aminolysis reaction, drastically reducing the yield of crosslinked products. researchgate.net

This interplay results in an optimal pH range for NHS ester crosslinking, typically between pH 7.2 and 8.5 . nih.govescholarship.org Within this window, there is a sufficient concentration of deprotonated amines for an efficient reaction, while the rate of hydrolysis remains manageable.

The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with the reaction as they will compete with the target proteins for reaction with the NHS esters. researchgate.net These buffers are, however, commonly used to quench the reaction once the desired incubation time is complete. nih.gov Suitable non-amine buffers for NHS ester crosslinking reactions include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. researchgate.netnih.gov

The table below summarizes the effect of pH on the stability of NHS esters in aqueous solution, highlighting the rapid increase in hydrolysis rate at higher pH values.

| pH | Temperature (°C) | Half-life of NHS Ester |

| 7.0 | 0 | 4-5 hours |

| 8.0 | 4 | ~1 hour |

| 8.6 | 4 | 10 minutes |

| This interactive table is based on general data for NHS esters. rutgers.eduescholarship.org |

Regioselectivity of Sulfoxide (B87167) Cleavage during Collision-Induced Dissociation

A key feature of the this compound is its MS-cleavable spacer arm, which contains two symmetric sulfoxide groups. This design facilitates the unambiguous identification of crosslinked peptides in a mass spectrometer. During tandem mass spectrometry (MS/MS) analysis, collision-induced dissociation (CID) can be tuned to preferentially fragment the crosslinker itself before fragmenting the peptide backbones. acs.org

The cleavage of the sulfoxide-containing linker is highly regioselective. The Azide-DSBSO molecule contains four carbon-sulfur (C–S) bonds associated with its two sulfoxide moieties. However, fragmentation occurs specifically and predictably at the two "outer" C–S bonds—those proximal to the crosslinked lysine residues. The two "inner" C–S bonds are stable to CID because the fragmentation mechanism requires the presence of a β-hydrogen relative to the sulfoxide group, which the inner carbons lack. nih.govnih.gov

This selective cleavage physically separates the two linked peptides in the gas phase. The fragmentation generates a characteristic pair of fragment ions for each peptide. For a crosslinked peptide pair designated α-β, cleavage of one C-S bond yields two primary fragment types:

One peptide is left with an alkene remnant (+54 Da).

The other peptide is left with a sulfenic acid remnant, which readily dehydrates to a more stable unsaturated thiol remnant (+236 Da). nih.gov

Because the crosslinker is symmetric and has two cleavable sites, two pairs of signature fragment ions are typically observed in the MS2 spectrum: α(alkene)/β(thiol) and α(thiol)/β(alkene). nih.gov These fragment ions, which now represent single peptide chains with defined mass modifications, can be isolated and subjected to further fragmentation (MS3) to determine their amino acid sequences using conventional database search algorithms. nih.govnih.gov This predictable, regioselective fragmentation pattern is a hallmark of sulfoxide-containing MS-cleavable crosslinkers and is crucial for simplifying data analysis and increasing the confidence of crosslink identification.

Advanced Methodologies in Cross Linking Mass Spectrometry Xl Ms with Azide Dsbso

Sample Preparation Strategies for Azide-DSBSO XL-MS

Effective sample preparation is critical for the success of any XL-MS experiment. The strategies employed for Azide-DSBSO are designed to maximize the capture and identification of cross-linked proteins, whether from purified protein complexes or whole-cell lysates.

For in vitro studies, purified proteins or protein complexes are cross-linked with Azide-DSBSO (often referred to as DSBSO in experimental contexts) to understand their topology and interaction interfaces. acs.orgmedchemexpress.com A typical protocol involves the following steps:

Protein Preparation : The protein of interest, such as Cas9 or the E. coli ribosome, is diluted in a suitable buffer. acs.orgnih.gov

Cross-linking Reaction : A stock solution of Azide-DSBSO, typically dissolved in a dry organic solvent like DMSO, is added to the protein solution. acs.orgnih.gov The reaction is incubated, for instance, for 1 hour at 25°C with gentle agitation. acs.orgnih.gov

Quenching : The reaction is stopped by adding a quenching reagent, such as Tris or glycine, to consume any unreacted NHS esters. nih.govacs.org

Excess Linker Removal : Unreacted crosslinker is removed, often through methods like buffer exchange using spin columns. nih.gov

A study on the E. coli ribosome utilized a 1 mM final concentration of DSBSO for 1 hour at 25°C, followed by quenching with 100 mM Tris. nih.gov For the protein Cas9, a 0.5 mM concentration of DSBSO was used. acs.org Following the cross-linking and quenching steps, the sample is processed for mass spectrometry analysis, which includes reduction, alkylation, and enzymatic digestion. acs.org

| Protein Target | Crosslinker Concentration | Incubation Time & Temperature | Quenching Agent | Reference |

|---|---|---|---|---|

| E. coli Ribosome | 1 mM | 1 hour at 25°C | 100 mM Tris | nih.gov |

| Cas9 | 0.5 mM | Not specified | Not specified | acs.org |

| Bovine Cytochrome C | 2 mM | 1 hour at 37°C | 125 mM Glycine | nih.gov |

A significant advantage of Azide-DSBSO is its membrane permeability, which enables in vivo cross-linking to capture PPIs in their native cellular environment. nih.govacs.org This has been demonstrated in mammalian cell lines like HEK293 and K562, as well as in patient-derived xenograft (PDX) tissues. nih.govbiorxiv.orgnih.gov

The general workflow for in vivo XL-MS using Azide-A-DSBSO involves several key stages. nih.gov First, intact cells are incubated with the crosslinker. For example, HEK293 cells have been cross-linked using 2 mM Azide-A-DSBSO in PBS for 1 hour at 37°C. nih.gov After the reaction is quenched, the cells are harvested for subsequent analysis. nih.gov This approach has been successfully applied to map PPIs on a global proteome scale and for targeted protein complexes, such as the proteasome. nih.gov

Following in vivo cross-linking, efficient cell lysis and solubilization of cross-linked protein complexes are crucial. To achieve this, denaturing conditions are often employed. A common method involves lysing the cross-linked cell pellets in a buffer containing 8 M urea (B33335). nih.gov This strong denaturant effectively solubilizes proteins, including those within large, cross-linked networks, ensuring they are accessible for subsequent steps. nih.gov

For more detailed analysis, cell fractionation can be performed after cross-linking to separate the lysate into cytosolic, membrane, nuclear, and insoluble fractions. researchgate.netresearchgate.net This allows for the investigation of PPIs within specific subcellular compartments. Another approach involves sequential protein extraction based on pH, which can help to reduce the interference of highly abundant proteins like histones. pnas.org

On-bead digestion is a common strategy employed after the enrichment of cross-linked proteins to prepare samples for MS analysis. In a typical workflow, the azide-tagged cross-linked proteins are first conjugated to a biotinylated alkyne (like BARAC) and then captured on streptavidin beads. nih.gov After washing away non-cross-linked proteins, the bead-bound proteins are digested directly. nih.gov

This process usually involves reduction of disulfide bonds with an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and alkylation of free cysteines with a reagent such as chloroacetamide. nih.gov Subsequently, a protease, or a combination of proteases like Lys-C and trypsin, is added to digest the proteins into peptides. nih.gov A key advantage of this method is that non-cross-linked peptides are washed away, while the biotin-tagged cross-linked peptides remain bound to the beads, achieving a significant enrichment. nih.gov

Enrichment Methodologies Utilizing the Azide (B81097) Tag

The bioorthogonal azide tag on the Azide-DSBSO crosslinker is fundamental to the successful enrichment of cross-linked species, which are often present in low abundance. acs.org This tag allows for highly selective covalent capture through click chemistry.

While copper-catalyzed click chemistry is a powerful tool, the potential cytotoxicity of copper limits its direct application in living systems. biochempeg.commdpi.com Strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry, overcomes this limitation. sigmaaldrich.comsigmaaldrich.com This reaction utilizes strained cyclooctynes, such as biarylazacyclooctynone (BARAC) and dibenzocyclooctyne (DBCO), which react efficiently and specifically with azides without the need for a metal catalyst. nih.govacs.orgbiochempeg.com

In the context of Azide-DSBSO XL-MS, two primary strategies have emerged:

Two-Step Biotin-Streptavidin Enrichment : Cross-linked proteins or peptides are first reacted with a strained alkyne conjugated to a biotin (B1667282) tag (e.g., BARAC-biotin or DBCO-biotin). nih.govacs.org The resulting biotinylated products are then enriched using streptavidin-coated affinity resins. nih.gov This method has been shown to be effective in buffers containing high concentrations of urea, making it compatible with denaturing lysis conditions. nih.gov

One-Step Direct Enrichment : An improved method involves the direct enrichment of azide-tagged peptides onto beads functionalized with a strained alkyne, such as DBCO-sepharose. acs.orgnih.gov This streamlined, one-step process avoids the use of biotin, thereby preventing the co-enrichment of endogenously biotinylated proteins and potentially increasing the recovery of cross-linked peptides. acs.orgnih.gov Studies have shown this direct DBCO-bead enrichment to be highly efficient, significantly increasing the number of identified cross-links compared to the two-step BARAC-biotin method. acs.org For instance, using this method on the protein Cas9 increased the number of detectable cross-links from approximately 100 to 580. acs.org

The choice between BARAC and DBCO can depend on the specific application. Both are effective in SPAAC reactions, enabling the robust and selective enrichment of Azide-DSBSO cross-linked peptides, a critical step for in-depth analysis of protein interaction networks. nih.govacs.org

| Strategy | Reagents | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|

| Two-Step Biotin-Streptavidin | BARAC-biotin, Streptavidin beads | Robust, compatible with denaturing conditions (8M Urea) | Potential for co-enrichment of endogenous biotinylated proteins; multi-step process | nih.govacs.org |

| One-Step Direct Alkyne-Bead | DBCO-functionalized beads | Higher recovery, increased cross-link numbers, avoids biotin-related background | Performance can be dependent on the quality of in-house synthesized beads | acs.orgnih.gov |

Affinity Purification using Functionalized Beads (e.g., Streptavidin, DBCO-Sepharose)

Due to the low efficiency of cross-linking reactions, the resulting cross-linked peptides are often low in abundance compared to unmodified (linear) peptides, necessitating effective enrichment. researchgate.netnih.govbiorxiv.org The azide tag incorporated into the Azide-DSBSO linker is central to its enrichment strategy. rsc.orgbiorxiv.org This bio-orthogonal handle allows for highly selective purification of cross-linked products away from the vast excess of linear peptides. nih.govacs.org

Two primary affinity purification strategies are employed:

Streptavidin-based Purification: This is a two-step method. First, the azide-tagged peptides are reacted with an alkyne-containing biotin molecule, such as Biotin-PEG4-Alkyne or biarylazacyclooctynone (BARAC)-biotin, via a "click chemistry" reaction. nih.govacs.org The now-biotinylated peptides are then captured using beads coated with streptavidin or its variants (e.g., NeutrAvidin), which exhibit an extremely high affinity for biotin. nih.govnih.govsitoolsbiotech.com After washing away non-specific binders, the bound peptides can be released. The Azide-DSBSO linker is designed with an acid-labile bond, allowing for elution with acid (e.g., formic acid), which conveniently removes the bulky biotin-alkyne moiety, simplifying subsequent mass spectrometry analysis. rsc.orgnih.gov

DBCO-Sepharose Purification: This method offers a more streamlined, one-step approach. researchgate.netnih.gov Here, the azide-tagged peptides are directly captured by Sepharose beads that have been functionalized with dibenzocyclooctyne (DBCO). researchgate.netnih.gov The reaction between the azide on the cross-linked peptide and the DBCO on the bead is a copper-free click chemistry reaction, known for its high efficiency and selectivity. researchgate.netacs.org This direct covalent capture avoids potential co-enrichment of endogenously biotinylated proteins that can occur with streptavidin-based methods. acs.org Research has shown this DBCO-based method to be highly efficient, increasing the number of identified cross-links by a factor of 4 to 5 compared to the streptavidin-based approach for the same sample. researchgate.netnih.gov For instance, in a study on recombinant Cas9, this method increased the number of detectable cross-links from approximately 100 before enrichment to 580 after. researchgate.netnih.gov

Orthogonal Enrichment Strategies (e.g., Size Exclusion Chromatography)

While affinity purification is highly effective, it also co-enriches "dead-end" or monolinked peptides, where only one arm of the crosslinker has reacted with a peptide. nih.govnih.gov To further refine the sample and increase the proportion of valuable inter-linked peptides, a second, orthogonal enrichment step is often applied. nih.govportlandpress.com

Size Exclusion Chromatography (SEC) is a commonly used orthogonal technique. portlandpress.comthermofisher.com SEC separates molecules based on their size (hydrodynamic radius). nih.gov Cross-linked peptides, which consist of two peptide chains joined by the linker, are significantly larger than the more abundant linear and monolinked peptides. nih.govnih.gov Therefore, they elute earlier from an SEC column. thermofisher.comnih.gov By collecting these early-eluting fractions, a substantial reduction in sample complexity is achieved, which improves the chances of detecting the low-abundance cross-links during the mass spectrometry analysis. biorxiv.orgnih.gov Combining affinity purification with SEC has been shown to dramatically improve sensitivity, leading to a significant increase in the number of unique cross-link identifications from complex samples like whole-cell lysates. biorxiv.org

Another orthogonal method is Strong Cation Exchange (SCX) chromatography, which separates peptides based on charge. thermofisher.comresearchgate.net Cross-linked peptides typically have a higher positive charge state (z≥4+) than linear peptides, allowing for their separation. nih.govresearchgate.net

Optimization of Enrichment Efficiency and Selectivity

Maximizing the yield and purity of cross-linked peptides is critical for a successful XL-MS experiment. Several parameters in the enrichment workflow can be optimized:

Bead-to-Sample Ratio: For DBCO-based enrichment, the ratio of DBCO groups on the beads to the azide groups on the peptides is crucial. Studies have found that a 5- to 10-fold excess of DBCO groups over the amount of Azide-DSBSO linker used is optimal for achieving high coverage of the cross-linked peptides. biorxiv.orgacs.org

Incubation Time and Temperature: The click reaction for DBCO bead capture can be performed under various conditions. For example, incubation for 1 hour at 25°C or overnight at 4°C has been shown to be effective for enriching cross-linked peptides from complex ribosomal samples. biorxiv.orgacs.org

Washing and Elution: Thorough washing of the beads after peptide capture is essential to remove non-specifically bound proteins and peptides. nih.govjove.com For elution, conditions must be optimized to efficiently release the bound peptides without causing degradation. For Azide-DSBSO captured on DBCO beads, incubation with 2% trifluoroacetic acid (TFA) for one hour is sufficient to cleave the linker's acid-labile site and release the peptides for analysis. biorxiv.orgnih.gov For streptavidin-based methods, elution using excess free biotin combined with heat can be an effective non-denaturing strategy, though acid cleavage is more common for Azide-DSBSO. nih.govtandfonline.com

Mass Spectrometry Acquisition Techniques for Azide-DSBSO Cross-linked Peptides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MSn) Workflows

The analysis of Azide-DSBSO cross-linked peptides relies on liquid chromatography-tandem mass spectrometry (LC-MS/MS or LC-MSn). The key advantage of Azide-DSBSO and similar MS-cleavable crosslinkers is their behavior during collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) in the mass spectrometer. rsc.orgportlandpress.com

The workflow is as follows:

LC Separation: The enriched peptide mixture is separated by reverse-phase liquid chromatography, which separates peptides based on hydrophobicity.

MS1 Scan: As peptides elute from the column, they are ionized and analyzed in a full MS1 scan to determine the mass-to-charge ratio (m/z) of the precursor ions.

MS2 Fragmentation: Selected precursor ions (the cross-linked peptides) are isolated and fragmented. The sulfoxide (B87167) bonds in the DSBSO linker are designed to be the weakest points, causing them to cleave predictably. rsc.orgportlandpress.com This cleavage generates a characteristic pair of fragment ions—a "doublet"—in the MS2 spectrum. acs.orgportlandpress.com The mass difference between these doublet peaks reveals the masses of the individual peptides that were linked. acs.org

MS3 Fragmentation (Optional but Recommended): In an MS3 approach, one of the characteristic doublet ions from the MS2 scan is isolated and further fragmented. portlandpress.com This produces a clean MS3 spectrum containing sequence information from only one of the two peptides, greatly simplifying the identification process. portlandpress.com This strategy circumvents the "n-squared problem," where the computational search space for identifying two peptides from a mixed spectrum grows quadratically with the size of the protein database. acs.orgportlandpress.com

Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA) Strategies

Two main strategies exist for acquiring MS data for cross-linked peptides:

Data-Dependent Acquisition (DDA): In DDA, the mass spectrometer performs a survey MS1 scan and then selects the most intense precursor ions for MS2 (and subsequent MS3) fragmentation. nih.gov This method is effective but can be semi-stochastic, especially for low-abundance peptides like cross-links, as they may not be intense enough to be selected for fragmentation, leading to poor reproducibility. nih.govnih.gov

Data-Independent Acquisition (DIA): In DIA, the instrument is programmed to systematically fragment all ions within predefined m/z windows, regardless of their intensity. nih.govrappsilberlab.org This approach provides a more comprehensive and reproducible dataset, as it does not depend on precursor intensity for selection. nih.govresearchgate.net For quantitative cross-linking (QCLMS), DIA has been shown to offer superior reproducibility and accuracy compared to DDA. nih.govrappsilberlab.org One study demonstrated that for a protein mixture, DIA allowed for quantification of 70% of identified cross-links with a coefficient of variation (CV) of just 10%, a significant improvement over DDA. rappsilberlab.orgresearchgate.net The development of specialized software and workflows, such as 4D-diaXLMS, has further enhanced the coverage, reproducibility, and quantification accuracy for in-depth XL-MS analysis in complex samples. nih.gov

A comparison of these two strategies is summarized in the table below.

| Feature | Data-Dependent Acquisition (DDA) | Data-Independent Acquisition (DIA) |

| Selection Method | Selects the most intense precursor ions for fragmentation. nih.gov | Fragments all ions within predefined m/z windows. rappsilberlab.org |

| Reproducibility | Lower for low-abundance peptides due to stochastic selection. nih.gov | Higher, as acquisition is systematic and not intensity-dependent. nih.govnih.gov |

| Quantification | Less accurate for low-abundance species; prone to missing values. nih.gov | More accurate and precise, with lower coefficients of variation. rappsilberlab.orgresearchgate.net |

| Coverage | Can miss low-abundance cross-links. nih.gov | Provides more comprehensive coverage of the cross-linked peptides. nih.gov |

| Data Complexity | Simpler spectra, as precursors are isolated before fragmentation. | More complex spectra, requiring sophisticated deconvolution software. |

High-Resolution Mass Spectrometry for Cross-link Identification

The use of high-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, is crucial for the confident identification of cross-linked peptides. thermofisher.com

High mass accuracy is vital for several reasons:

Precursor Mass Assignment: It allows for the unambiguous determination of the precursor ion's monoisotopic mass. This is the first filter used by search algorithms to narrow down potential peptide pair candidates from the database. acs.org

Fragment Ion Identification: Accurate mass measurement of the fragment ions, including the characteristic doublets from MS-cleavable linkers and the sequence-specific b- and y-ions in MS3 scans, is essential for confident peptide sequencing and localization of the cross-linked residue. acs.org

Charge State Determination: High resolution helps to resolve the isotopic envelope of precursor ions, which is necessary to correctly determine their charge state and, subsequently, their neutral mass. This is particularly important for cross-linked peptides, which often carry higher charges. nih.gov

Computational Data Analysis and Bioinformatic Tools for XL-MS Data

Software Platforms for Cross-linked Peptide Identification (e.g., XlinkX, MeroX, pLink)

A variety of software platforms have been developed to specifically handle the intricacies of XL-MS data. For MS-cleavable crosslinkers such as Azide-DSBSO, which generate signature doublet ions upon fragmentation, dedicated tools are essential for accurate identification. acs.orgnih.govnih.gov

XlinkX is a prominent software tool often used for analyzing data from cleavable crosslinkers. acs.orgbiorxiv.org It can be integrated within the Proteome Discoverer environment and is designed to recognize the specific fragmentation patterns of crosslinkers like DSBSO. researchgate.netbiorxiv.org The software allows users to define the crosslinker's mass and its cleavage products, such as the alkene and thiol fragments of DSBSO. acs.orgbiorxiv.org

MeroX is another widely used, standalone software specifically designed for the identification of peptides modified with MS-cleavable crosslinkers. stavrox.combio.tools It automates the screening for characteristic fragment ions, which is a key feature of linkers like Azide-DSBSO. bio.tools MeroX can handle data from various mass spectrometry instruments and supports the analysis of large datasets, making it suitable for proteome-wide studies. stavrox.compnas.org Studies have shown that using both XlinkX and MeroX can increase the confidence in the identified cross-links. acs.orgnih.gov

pLink is a high-speed search engine that has been developed to handle large-scale XL-MS datasets. github.com pLink 2, an upgraded version, employs a two-stage search strategy to efficiently identify cross-linked peptides, which is particularly beneficial for complex samples. acs.orgnih.gov This strategy first creates a fragment index to identify one of the peptides in the cross-link, and then uses this information to narrow down the search for the second peptide, significantly reducing computational time. nih.gov

Other software tools have also been developed or adapted for cleavable XL-MS data, including MaxLynx , which is integrated into the MaxQuant environment, and MS Annika . biorxiv.orgd-nb.infoacs.org The choice of software can influence the number and confidence of identifications, and often, using multiple search engines is recommended to validate results. d-nb.info

A comparative overview of key software platforms is presented below:

| Software Platform | Key Features for Azide-DSBSO Analysis | Availability |

| XlinkX | Integrated into Proteome Discoverer; defines specific crosslinker fragments (alkene, thiol). researchgate.netbiorxiv.org | Commercial (part of Thermo Scientific Proteome Discoverer) |

| MeroX | Standalone tool; automated screening for characteristic fragment ions; supports large datasets. stavrox.combio.tools | Freely available |

| pLink 2 | High-speed search engine; two-stage search strategy for efficient identification in complex samples. acs.orgnih.govgithub.com | Freely available |

| MaxLynx | Integrated into MaxQuant; supports both non-cleavable and MS-cleavable crosslinkers. biorxiv.org | Freely available |

| MS Annika | Handles a wide variety of cleavable cross-linkers; provides robust FDR estimation. acs.org | Freely available |

Algorithms for Scoring and False Discovery Rate (FDR) Estimation

Accurate scoring of cross-linked peptide-spectrum matches (CSMs) and robust estimation of the false discovery rate (FDR) are critical for the reliability of XL-MS results. The complexity of XL-MS spectra, which contain fragments from two different peptides, makes this a non-trivial task. biorxiv.org

Scoring Algorithms: Search engines employ sophisticated scoring algorithms to rank the likelihood of a CSM being correct. These algorithms typically consider the number and intensity of matched fragment ions from both peptides. For cleavable crosslinkers like Azide-DSBSO, the presence and intensity of the signature linker fragment ions are also incorporated into the scoring. nih.govbiorxiv.org For instance, XlinkX uses a scoring system that requires a minimal score and a minimal delta score (the difference between the top two scores) to increase confidence. researchgate.net Some advanced approaches, like that used in Prosit-XL , leverage deep learning to predict fragment ion intensities, which can then be compared to the experimental spectrum to improve scoring accuracy. biorxiv.org

False Discovery Rate (FDR) Estimation: The standard method for FDR estimation in proteomics is the target-decoy approach. portlandpress.com In XL-MS, this approach is more complex because a CSM can consist of a target-target, target-decoy, or decoy-decoy peptide pair. portlandpress.com It has been shown that for accurate FDR estimation, different types of cross-links (e.g., intra-protein vs. inter-protein) should be considered separately. portlandpress.comopenms.de

Several software tools have implemented specific strategies to address the challenges of FDR estimation in XL-MS.

MeroX and MS Annika provide FDR estimations at both the CSM and the cross-link level (unique residue pair). acs.orgacs.org MS Annika, in particular, has been shown to provide realistic FDR estimates without requiring arbitrary score cutoffs. acs.org

pLink 2 provides global FDR estimation for both intra-protein and inter-protein cross-links. github.com

XFDR , a tool that can be used with OpenPepXL , computes separate score distributions and FDRs for different classes of cross-links (intra-protein, inter-protein, loop-links). openms.de

Recent research has also focused on developing decoy-free approaches for FDR estimation in XL-MS, which model the score distributions of correct and incorrect matches to estimate the probability of a false positive without the need for a decoy database. oup.comresearchgate.netnih.gov These methods aim to improve accuracy and reduce the computational burden associated with target-decoy searches. oup.com

Visualization of Cross-link Data in Protein Structure Models

The distance restraints derived from XL-MS experiments are invaluable for understanding protein architecture and validating or refining structural models. nih.govnih.gov Several tools are available to visualize these cross-links in the context of 3D protein structures.

PyXlinkViewer is a plugin for the widely used molecular graphics system PyMOL. nih.gov It automates the display of intra- and inter-protein cross-links and calculates the Cα-Cα Euclidean distances for each link. This allows for a quick assessment of whether the identified cross-links are consistent with the known or predicted structure, given the spacer arm length of the crosslinker. nih.gov

XLmap is an R package designed to integrate cross-linking data with protein contact maps. nih.govwashington.edu It calculates a "CMScore" that quantifies the agreement between the experimental cross-links and a given structural model, which can be used to rank and select the best-fitting models from a pool of predictions. nih.gov

XLinkDB is a web-based resource that integrates tools for network analysis and structural modeling of cross-linking data. nih.gov It can query the Protein Data Bank (PDB) for existing structures or generate homology models and docked protein structures, providing a platform for the holistic analysis of XL-MS datasets. nih.gov

Other visualization tools include xVis and xiNET for displaying cross-links in 2D network diagrams, and Xwalk and XLinkAnalyzer for mapping cross-links onto 3D structures. nih.govoup.com The integration of XL-MS data with computational modeling pipelines, such as those using ROSETTA or Sidewinder, further enhances the ability to generate and validate structural models of proteins and protein complexes. plos.orgmdpi.com

| Visualization Tool | Primary Function | Key Features |

| PyXlinkViewer | PyMOL plugin for 3D visualization | Automates display of cross-links and distance calculation. nih.gov |

| XLmap | R package for model scoring | Integrates cross-links with contact maps; provides a quantitative score (CMScore). nih.govwashington.edu |

| XLinkDB | Web server for integrated analysis | Network analysis, PDB query, homology modeling, and docking. nih.gov |

| xiNET / xVis | 2D network visualization | Displays cross-linking networks and maps them onto sequences. nih.govresearchgate.net |

| Xwalk / XLinkAnalyzer | 3D structure visualization | Maps cross-links onto structures and analyzes distances. nih.govoup.com |

| CLAUDIO | Automated structural analysis | Validates cross-links against known or predicted structures and identifies homo-multimeric signals. oup.com |

Applications in Structural Biology and Proteomics Research

Mapping Protein-Protein Interaction (PPI) Networks in Living Cells

A significant application of Azide-DSBSO is in the in vivo mapping of PPI networks, providing a snapshot of interactions as they occur within a living system. nih.gov This is made possible by the crosslinker's ability to permeate cell membranes. nih.govbiorxiv.orgacs.org

Azide-DSBSO has been instrumental in proteome-wide XL-MS studies, which aim to identify as many protein-protein interactions as possible across the entire proteome. pnas.orgnih.gov In one such study using HEK 293 cells, Azide-DSBSO, in conjunction with advanced enrichment strategies and high-resolution mass spectrometry, enabled the identification of 13,904 unique lysine-lysine linkages. pnas.org This led to the construction of a comprehensive in vivo human interactome map, comprising 6,439 interactions among 2,484 proteins. pnas.org These interactions were found to be involved in a wide array of cellular pathways. pnas.org The functional annotation of the 584 proteins identified revealed their localization in various cellular compartments and their involvement in diverse biological processes, underscoring the utility of Azide-DSBSO for capturing a broad spectrum of PPIs in cells. nih.gov

A key aspect of the Azide-DSBSO workflow is the ability to enrich for crosslinked peptides, which are often present in low abundance. biorxiv.org This is typically achieved through "click chemistry," where the azide (B81097) tag on the crosslinker reacts with a biotin-conjugated alkyne probe. pnas.orgnih.gov The biotinylated peptides can then be selectively captured using streptavidin affinity chromatography. nih.gov An acid cleavage step subsequently releases the crosslinked peptides for mass spectrometry analysis. pnas.orgnih.gov This enrichment strategy significantly enhances the detection of crosslinked peptides in complex cellular lysates. pnas.orgbiorxiv.org

| Proteome-wide XL-MS Study using Azide-DSBSO | |

| Cell Line | HEK 293 pnas.org |

| Crosslinker | Azide-A-DSBSO pnas.org |

| Unique Lysine-Lysine Linkages Identified | 13,904 pnas.org |

| Intersubunit Linkages | 9,289 pnas.org |

| Intrasubunit Linkages | 4,615 pnas.org |

| Total Protein-Protein Interactions | 6,439 pnas.org |

| Total Proteins Identified | 2,484 pnas.org |

Beyond proteome-wide surveys, Azide-DSBSO is also highly effective for the targeted analysis of specific protein complexes. nih.gov This approach combines in vivo crosslinking with affinity purification of a tagged protein of interest. nih.gov By isolating the target protein and its crosslinked partners, researchers can gain detailed insights into the composition and connectivity of a particular protein complex. nih.gov This targeted strategy has been successfully employed to study the in vivo subunit interactions of the human proteasome complex, demonstrating a capability that was not readily achievable with previous methods. nih.gov The ability to focus on a specific complex allows for a more in-depth analysis of its interactions, which might be missed in a global proteome-wide study, especially for lower abundance complexes. nih.gov

Elucidating Protein Complex Topology and Subunit Interactions

Azide-DSBSO provides valuable distance constraints that help in understanding the three-dimensional arrangement of subunits within a protein complex.

The ribosome, a large and complex molecular machine responsible for protein synthesis, has been a key target for structural studies using Azide-DSBSO. In a study using E. coli ribosomes, an improved enrichment method for Azide-DSBSO crosslinked peptides was developed. biorxiv.orgacs.org This method, which utilized dibenzocyclooctyne (DBCO) coupled Sepharose beads, significantly increased the number of detectable crosslinks. biorxiv.orgacs.org When applied to E. coli ribosomes spiked into a complex background of human cell lysate, the method maintained high sensitivity, demonstrating its robustness for studying complex biological samples. biorxiv.orgacs.org The identified crosslinks provide crucial information about the spatial arrangement of ribosomal proteins.

| Enrichment of Azide-DSBSO Crosslinked E. coli Ribosome | |

| Sample | E. coli Ribosome biorxiv.orgacs.org |

| Enrichment Method | DBCO-coupled Sepharose beads biorxiv.orgacs.org |

| Result | Maintained high number of detectable unique cross-links even when spiked into a complex background biorxiv.orgacs.org |

The 26S proteasome is a large, multi-subunit complex crucial for protein degradation. grantome.com Understanding its intricate architecture and dynamic nature is vital. grantome.com Azide-DSBSO-based XL-MS has been successfully used to delineate the in vivo subunit connectivity of the human proteasome. nih.gov By using cell lines expressing tagged proteasome subunits, researchers were able to capture and identify direct interactions between subunits within the complex as it exists inside the cell. nih.gov This approach has provided novel insights into the dynamic nature of the proteasome, revealing multiple conformations of certain subunits that had not been previously observed. acs.org

| Targeted Analysis of Human Proteasome Complex | |

| Crosslinker | Azide-A-DSBSO nih.gov |

| Approach | In vivo crosslinking coupled with HB-tag-based affinity purification nih.gov |

| Key Finding | Delineation of in vivo subunit connectivity of the human proteasome complex nih.gov |

| Identified Interactions | Eight interactions directly with the Rpt6 subunit were identified nih.gov |

The fundamental repeating unit of chromatin is the nucleosome, which consists of DNA wrapped around a core of histone proteins. nih.gov Azide-DSBSO has proven to be a valuable tool for studying the organization and interactions of nucleosomes in intact cells. nih.gov In a study on HEK 293 cells, 118 unique crosslinked peptides were identified among the four core histones (H2A, H2B, H3.2, and H4). nih.gov Additionally, 35 unique intra-protein crosslinks were identified within the histones. nih.gov The distances between the crosslinked lysine (B10760008) residues were found to be consistent with the known crystal structure of the nucleosome, validating the utility of Azide-DSBSO for structural studies of this nature. nih.gov These findings demonstrate the feasibility of using Azide-DSBSO-based XL-MS to map the topology of the nucleosome interaction network within the cell. nih.gov

| Histone Interactions Identified with Azide-DSBSO in HEK 293 Cells | |

| Total Unique Inter-histone Crosslinked Peptides | 118 nih.gov |

| H2A-H2B | 47 nih.gov |

| H2A-H3.2 | 13 nih.gov |

| H2B-H4 | 10 nih.gov |

| H2B-H3.2 | 8 nih.gov |

| H3.2-H4 | 4 nih.gov |

| H2A-H4 | 1 nih.gov |

| Total Unique Intra-histone Crosslinked Peptides | 35 nih.gov |

| H2B | 20 nih.gov |

| H3.2 | 11 nih.gov |

| H4 | 3 nih.gov |

| H2A | 1 nih.gov |

: Defining Protein Interaction Interfaces and Proximity Relationships

The Azide-DSBSO crosslinker is engineered to define the spatial arrangement and interaction surfaces of proteins. nih.gov Its design features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, predominantly found on the side chains of lysine residues. nih.govsigmaaldrich.com With a spacer arm length of approximately 14 Å, Azide-DSBSO covalently links lysine residues that are in close proximity, providing distance constraints that are crucial for mapping protein-protein interaction interfaces and understanding the three-dimensional organization of protein complexes. nih.govpnas.org

A key application of Azide-DSBSO is in cross-linking mass spectrometry (XL-MS) workflows to capture PPIs as they occur in living cells. nih.gov The membrane-permeable nature of the crosslinker allows it to be introduced into intact cells, where it can covalently trap both stable and transient interactions. nih.govpnas.org Following cross-linking, cells are lysed, and the covalently linked proteins are digested for mass spectrometry analysis. The identification of these inter-linked peptides provides direct evidence of protein proximity and helps to delineate the specific regions or domains involved in the interaction. nih.gov

Research has successfully utilized an Azide-DSBSO-based XL-MS strategy to delineate the in vivo subunit connectivity of the human proteasome complex for the first time. nih.gov This approach has also been applied on a larger scale to map protein-protein interaction networks at the proteome level in human cells, demonstrating its suitability for capturing a wide array of PPIs across various cellular compartments and biological processes. nih.gov The resulting data not only identifies interacting partners but also provides valuable structural information by pinpointing the specific amino acid residues at the interaction interface. nih.gov Considering the length of the Azide-DSBSO spacer and the dynamics of protein structures, lysine residues with a Cα-Cα distance of less than 35 Å are expected to be preferentially cross-linked. pnas.org

Benchmarking and Optimization of XL-MS Workflows

The effectiveness of XL-MS studies heavily relies on the optimization of the entire workflow, from the performance of the crosslinker itself to the methods used for enriching cross-linked species and analyzing the complex data generated. Due to the substoichiometric reaction efficiencies and the high dynamic range of proteomes, cross-linked peptides are often present in very low abundance, making their detection a significant challenge. acs.orgnih.gov

Evaluation of Crosslinker Performance with Synthetic Peptide Libraries

To rigorously evaluate and benchmark the performance of crosslinkers and associated analytical methods, researchers have developed synthetic peptide libraries that mimic the complexity of real biological samples but with known components. nih.govd-nb.info These libraries serve as a controlled system to assess the efficiency and potential biases of a crosslinking workflow.

One such study utilized a mimicked synthetic ribosomal protein complex to compare the detectability of DSBSO (the azide-tagged version) against its non-enrichable counterpart, DSSO. d-nb.infonih.gov In this artificial system, where potential steric hindrance from the azide tag could be disregarded, the primary difference would be the ionizability of the resulting cross-linked peptides. d-nb.info The results showed a very high overlap in the identified cross-links between the two reagents, with DSSO showing only a slight, non-significant outperformance in the number of identified cross-links. This indicates that the presence of the azide functional group on DSBSO has a minimal negative impact on the ionization and detection of the cross-linked peptides. d-nb.infonih.gov

Another benchmarking approach involves spiking known cross-linked proteins, such as bovine serum albumin (BSA), into a complex, non-cross-linked cell lysate digest. pnas.org By attempting to identify the known BSA cross-links from this complex background, researchers can assess the sensitivity and efficacy of their enrichment and identification pipeline. In one experiment, when Azide-A-DSBSO cross-linked BSA peptides were spiked into a HEK 293 cell lysate digest at varying ratios, a significant number of inter-linked peptides were still successfully identified, demonstrating the robustness of the workflow. pnas.org

| Crosslinker | Number of Unique Crosslinks Identified (Average) | Key Finding | Reference |

|---|---|---|---|

| DSSO | Slightly higher than DSBSO (non-significant) | High overlap in identified crosslinks, suggesting the azide tag on DSBSO does not significantly hinder detectability. | nih.gov, d-nb.info |

| Azide-DSBSO | Comparable to DSSO |

Comparative Analysis of Enrichment and Data Analysis Algorithms

Enrichment Strategies: